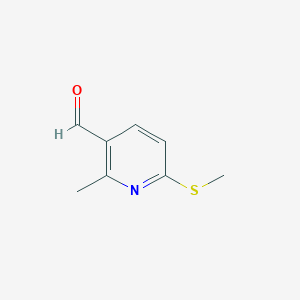

2-Methyl-6-(methylthio)nicotinaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9NOS |

|---|---|

Molecular Weight |

167.23 g/mol |

IUPAC Name |

2-methyl-6-methylsulfanylpyridine-3-carbaldehyde |

InChI |

InChI=1S/C8H9NOS/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3 |

InChI Key |

HTXHCOWWDSXVOL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)SC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methyl 6 Methylthio Nicotinaldehyde

Established Synthetic Routes and Reaction Conditions

The formation of the target compound relies on established organic reactions that are adapted for the specific substitution pattern of the nicotinaldehyde.

The Hantzsch pyridine (B92270) synthesis is a foundational multi-component reaction that condenses an aldehyde, two equivalents of a β-ketoester, and an ammonia (B1221849) source to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. wikipedia.orgchemtube3d.comorganic-chemistry.org The classical Hantzsch synthesis produces symmetrically substituted pyridines. baranlab.org

To create asymmetrically substituted nicotinaldehydes like the target compound, modifications are necessary. One common adaptation involves a step-wise approach where one of the condensation steps is performed prior to the main reaction, allowing for the introduction of different functional groups. baranlab.org For the synthesis of a nicotinaldehyde derivative, this could involve the reaction of an enamine with a Knoevenagel condensation product. organic-chemistry.org While a direct Hantzsch synthesis for 2-Methyl-6-(methylthio)nicotinaldehyde is not prominently documented, the principles of asymmetric Hantzsch synthesis provide a viable, though complex, theoretical pathway. The challenge lies in identifying suitable β-dicarbonyl precursors that would introduce the methyl and methylthio groups at the correct positions.

Table 1: General Hantzsch Pyridine Synthesis

| Component | Role | Example |

|---|---|---|

| Aldehyde | Forms C4 of the pyridine ring | Formaldehyde, Benzaldehyde wikipedia.org |

| β-Ketoester (2 eq.) | Forms C2, C3, C5, C6 and substituents | Ethyl acetoacetate (B1235776) wikipedia.org |

| Nitrogen Source | Forms N1 of the pyridine ring | Ammonia, Ammonium (B1175870) acetate (B1210297) wikipedia.org |

This interactive table summarizes the core components of the Hantzsch synthesis.

A more common and often more practical approach is the functionalization of an existing pyridine ring. rsc.org This strategy allows for the regioselective introduction of substituents. nih.gov A hypothetical but chemically sound route could start from a precursor like 2-methyl-6-nitronicotinaldehyde. The synthesis would involve a two-step process:

Reduction of the Nitro Group: The nitro group at the C6 position would first be reduced to an amino group (-NH2). This is a standard transformation typically achieved using reducing agents like hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acidic media.

Conversion of the Amino Group to a Methylthio Group: The resulting 6-amino-2-methylnicotinaldehyde (B1528202) could then be converted to the target methylthio ether. This can be accomplished via a Sandmeyer-type reaction. The amino group is first diazotized with a nitrite (B80452) source (e.g., sodium nitrite) in an acidic environment to form a diazonium salt. The diazonium salt is then treated with a sulfur nucleophile, such as sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH), to introduce the methylthio substituent at the C6 position.

This directed functionalization circumvents the complexities of building a heavily substituted ring from acyclic precursors. nih.gov

The final step in many synthetic routes is the formation of the aldehyde group at the C3 position. This is a critical transformation that can be achieved through either oxidation of a primary alcohol or reduction of a carboxylic acid derivative like a nitrile or an ester.

Reductive Approaches: A highly effective method involves the partial reduction of a nitrile. Specifically, the synthesis of 2-alkylthio-3-formyl-6-methylpyridines has been successfully achieved by the reduction of the corresponding 2-alkylthio-3-cyano-6-methylpyridines. researchgate.net This transformation can be carried out using hydride reagents that are selective for the partial reduction of nitriles to aldehydes, such as sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®). researchgate.net Another established method is the catalytic hydrogenation of pyridine nitriles in the presence of specific catalysts and acids to control the reaction and prevent over-reduction. google.com

Oxidative Approaches: Alternatively, if the precursor is a 3-hydroxymethyl pyridine derivative (a pyridine carbinol), the aldehyde can be formed through controlled oxidation. researchgate.net Reagents like manganese dioxide (MnO2) are often used for the selective oxidation of allylic or benzylic-type alcohols to aldehydes without affecting other sensitive groups on the pyridine ring. The oxidation of pyridine-N-oxide derivatives has also been explored, though it can present safety hazards. google.com

Table 2: Reagents for Aldehyde Formation on a Pyridine Ring

| Precursor Functional Group | Reagent | Reaction Type |

|---|---|---|

| Nitrile (-CN) | Sodium bis(2-methoxyethoxy)aluminum hydride researchgate.net | Reduction |

| Nitrile (-CN) | Catalytic Hydrogenation (controlled) google.com | Reduction |

| Ester (-COOR) | Diisobutylaluminium hydride (DIBAL-H) | Reduction |

This interactive table outlines common methods for generating the aldehyde functionality.

Precursor Chemistry and Intermediate Transformations

The choice of precursors and the sequence of intermediate transformations are crucial for an efficient synthesis. The strategies often involve either installing the substituents onto a pre-formed ring or using building blocks that already contain the required methyl and methylthio groups.

The introduction of the key C2-methyl and C6-methylthio groups can be accomplished at various stages of the synthesis.

Methylthio Group Introduction: A common method for installing a methylthio group is through nucleophilic aromatic substitution on a halo-pyridine precursor. For instance, a 2-chloro-6-methylnicotinaldehyde (B1590057) could react with sodium thiomethoxide to yield the desired product. An alternative and widely used strategy involves starting with a pyridine-2(1H)-thione. The thione can be prepared and then S-methylated using an electrophile like dimethyl sulfate (B86663) or methyl iodide in the presence of a base to form the 2-(methylthio)pyridine (B99088) moiety. scirp.orggoogle.com

Methyl Group Introduction: The C2-methyl group is often incorporated from the beginning of the synthesis by choosing an appropriate starting material for the ring-forming reaction. For example, in a condensation-type synthesis, one of the carbonyl components could be a simple ketone like acetone. In other strategies, a precursor like 6-methylnicotinic acid or its ester can be used, which already contains the methyl group at the correct position. prepchem.comchemicalbook.com

Beyond the Hantzsch synthesis, other fundamental methods for constructing the pyridine ring exist, primarily based on the condensation of carbonyl compounds. baranlab.org One general approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or a related nitrogen source, followed by an oxidation step to achieve aromatization. baranlab.org For the synthesis of this compound, this would require a custom-synthesized and highly functionalized 1,5-dicarbonyl precursor, which can be synthetically demanding.

Derivatization of a pre-formed pyridine ring is often a more flexible strategy. uiowa.edu A synthetic plan could start with a commercially available or easily synthesized substituted pyridine, such as 6-methylnicotinic acid. chemicalbook.com The synthetic sequence would then involve:

Conversion of the C6-position to a methylthio group (e.g., via halogenation followed by nucleophilic substitution).

Conversion of the C3-carboxylic acid into the aldehyde. This can be done by first reducing the acid to a primary alcohol, followed by selective oxidation, or by converting the acid to a nitrile or ester and then performing a controlled reduction as described previously. researchgate.net

This derivatization approach allows for a stepwise and often more controllable assembly of the final target molecule.

Optimization of Reaction Parameters and Yield Enhancement Strategies

The synthesis of this compound, a key intermediate in various chemical syntheses, is most commonly achieved through the partial reduction of its corresponding nitrile precursor, 2-Methyl-6-(methylthio)nicotinonitrile. The reagent of choice for this transformation is Diisobutylaluminum Hydride (DIBAL-H), a powerful and selective reducing agent. commonorganicchemistry.commasterorganicchemistry.com The successful and high-yielding synthesis of the target aldehyde is critically dependent on the careful optimization of several reaction parameters. Over-reduction to the corresponding primary amine is a significant potential side reaction that must be mitigated through precise control of the reaction environment. masterorganicchemistry.comchemistrysteps.com

Key parameters that are manipulated to maximize the yield and purity of this compound include the stoichiometry of the reducing agent, reaction temperature, choice of solvent, and reaction time.

Stoichiometry of DIBAL-H:

The molar ratio of DIBAL-H to the nitrile substrate is a crucial factor. Theoretically, one equivalent of the hydride is required for the reduction. However, in practice, a slight excess is often employed to ensure complete conversion of the starting material. Using a significant excess of DIBAL-H, particularly at elevated temperatures, can lead to the undesired over-reduction of the initially formed imine intermediate to the primary amine. masterorganicchemistry.comadichemistry.com Therefore, optimization studies typically involve a narrow range of DIBAL-H equivalents to find the ideal balance between high conversion and selectivity.

Reaction Temperature:

Temperature is arguably the most critical parameter in controlling the selectivity of the DIBAL-H reduction of nitriles. masterorganicchemistry.comchemistrysteps.com The reaction is almost universally conducted at low temperatures, with -78 °C (the sublimation point of dry ice) being the most common choice. commonorganicchemistry.commasterorganicchemistry.com At this low temperature, the tetrahedral intermediate formed after the initial hydride attack is stable. Upon aqueous workup, this intermediate hydrolyzes to the desired aldehyde. If the reaction temperature is allowed to rise, the intermediate can break down, and a second hydride addition can occur, leading to the formation of the primary amine. chemistrysteps.com The effect of temperature on the yield is profound, and maintaining a consistently low temperature throughout the addition of the reducing agent is paramount for a successful synthesis.

Solvent Effects:

The choice of solvent can influence the reactivity of DIBAL-H and the solubility of the substrate and intermediates. Common solvents for DIBAL-H reductions include non-polar hydrocarbons like toluene (B28343) and hexane, as well as ethereal solvents like diethyl ether and tetrahydrofuran (B95107) (THF), and chlorinated solvents such as dichloromethane (B109758) (DCM). adichemistry.comreddit.com The solvent can affect the aggregation state of DIBAL-H, which in turn influences its reactivity. reddit.com For a substrate like 2-Methyl-6-(methylthio)nicotinonitrile, a solvent that provides good solubility at low temperatures while being inert to the highly reactive reducing agent is ideal. Optimization studies often compare a range of these solvents to identify the one that affords the highest yield and purity of the aldehyde.

Reaction Time:

The reaction time is another parameter that requires careful optimization. The reduction itself is often rapid upon the addition of DIBAL-H. However, the reaction is typically stirred for a specific period at low temperature to ensure complete conversion. Prolonged reaction times, even at low temperatures, can sometimes lead to the formation of byproducts. Therefore, the progress of the reaction is usually monitored by techniques such as Thin Layer Chromatography (TLC) to determine the optimal reaction time.

Yield Enhancement Strategies:

Slow Addition of Reagents: The slow, dropwise addition of the DIBAL-H solution to the solution of the nitrile at low temperature is crucial to maintain temperature control and minimize localized excesses of the reducing agent, which can lead to over-reduction. commonorganicchemistry.com

Efficient Quenching: The method of quenching the reaction is also important. Typically, the reaction is quenched at low temperature by the slow addition of a protic solvent like methanol (B129727), followed by an aqueous workup. adichemistry.com This procedure destroys any excess DIBAL-H and facilitates the hydrolysis of the imine intermediate to the aldehyde.

Inert Atmosphere: DIBAL-H is highly reactive with atmospheric oxygen and moisture. Therefore, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon, to prevent the degradation of the reagent and ensure reproducible results. adichemistry.com

The following data tables illustrate the typical results of an optimization study for the DIBAL-H reduction of a substituted nicotinonitrile, demonstrating the impact of varying reaction parameters on the yield of the corresponding aldehyde.

Table 1: Effect of DIBAL-H Stoichiometry on Aldehyde Yield

| Entry | Equivalents of DIBAL-H | Yield of Aldehyde (%) |

| 1 | 1.0 | 85 |

| 2 | 1.1 | 92 |

| 3 | 1.2 | 90 (with 5% over-reduction) |

| 4 | 1.5 | 75 (with 20% over-reduction) |

| Reaction conditions: Solvent - Toluene, Temperature - -78 °C, Time - 1 hour. |

Table 2: Influence of Reaction Temperature on Aldehyde Yield

| Entry | Temperature (°C) | Yield of Aldehyde (%) |

| 1 | -78 | 92 |

| 2 | -40 | 78 |

| 3 | 0 | 45 |

| 4 | 25 (Room Temp.) | <10 |

| Reaction conditions: DIBAL-H - 1.1 equivalents, Solvent - Toluene, Time - 1 hour. |

Table 3: Impact of Solvent on Aldehyde Yield

| Entry | Solvent | Yield of Aldehyde (%) |

| 1 | Toluene | 92 |

| 2 | Dichloromethane (DCM) | 88 |

| 3 | Diethyl Ether | 85 |

| 4 | Tetrahydrofuran (THF) | 82 |

| Reaction conditions: DIBAL-H - 1.1 equivalents, Temperature - -78 °C, Time - 1 hour. |

These tables underscore the importance of a systematic approach to optimizing the synthesis of this compound to achieve high yields and minimize the formation of impurities.

Chemical Reactivity and Mechanistic Investigations of 2 Methyl 6 Methylthio Nicotinaldehyde

Transformations of the Aldehyde Moiety

The aldehyde group is a key site for synthetic modifications, participating in oxidation, reduction, and condensation reactions.

The aldehyde functional group can be readily oxidized to the corresponding carboxylic acid, 2-Methyl-6-(methylthio)nicotinic acid. This transformation is a fundamental reaction in organic synthesis. Common and effective oxidizing agents for converting aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO₄), nitric acid, and various chromium-based reagents like chromic acid. doubtnut.comlibretexts.orgpressbooks.pubncert.nic.in The oxidation process with agents like KMnO₄ is robust and can proceed until a carboxylic acid is formed. libretexts.orgpressbooks.pub Typically, these reactions occur through an intermediate hydrate, which is formed by the addition of water to the carbonyl group. pressbooks.pub

| Reaction | Reagent(s) | Product | Typical Conditions |

| Aldehyde Oxidation | Potassium Permanganate (KMnO₄) | 2-Methyl-6-(methylthio)nicotinic acid | Alkaline or acidic solution, heating may be required. libretexts.orgpressbooks.pubncert.nic.in |

| Aldehyde Oxidation | Nitric Acid (HNO₃) | 2-Methyl-6-(methylthio)nicotinic acid | Hot, concentrated conditions. pressbooks.pubncert.nic.in |

| Aldehyde Oxidation | Chromic Acid (H₂CrO₄) | 2-Methyl-6-(methylthio)nicotinic acid | Generated in situ from CrO₃ or Na₂Cr₂O₇ in acid. ncert.nic.in |

The aldehyde group is susceptible to reduction to form the corresponding primary alcohol, [2-Methyl-6-(methylthio)pyridin-3-yl]methanol. Sodium borohydride (B1222165) (NaBH₄) is a widely used reagent for this purpose due to its mild nature and high selectivity for aldehydes and ketones. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com Unlike stronger reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ typically does not reduce less reactive functional groups like esters or amides under standard conditions. masterorganicchemistry.comcommonorganicchemistry.com The reduction of an aldehyde with NaBH₄ proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by protonation of the resulting alkoxide during workup to yield the primary alcohol. masterorganicchemistry.com

| Reaction | Reagent(s) | Product | Typical Conditions |

| Aldehyde Reduction | Sodium Borohydride (NaBH₄) | [2-Methyl-6-(methylthio)pyridin-3-yl]methanol | Protic solvents like methanol (B129727) or ethanol (B145695) at room temperature or below. commonorganicchemistry.comyoutube.com |

| Aldehyde Reduction | Lithium Aluminum Hydride (LiAlH₄) | [2-Methyl-6-(methylthio)pyridin-3-yl]methanol | Anhydrous aprotic solvent (e.g., THF, diethyl ether), followed by aqueous workup. youtube.com |

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. researchgate.net A notable example of this reactivity is the reaction with aminotriazinones. In this type of reaction, the nitrogen atom of the amino group on the triazinone acts as a nucleophile, attacking the aldehyde's carbonyl carbon. The subsequent elimination of a water molecule results in the formation of a new carbon-nitrogen double bond (C=N). This reaction is typically catalyzed by acid. The formation of such fused heterocyclic systems is a common strategy in the synthesis of compounds with potential biological activity. commonorganicchemistry.comlibretexts.org

| Reactants | Product Type | Key Bond Formed | Typical Conditions |

| 2-Methyl-6-(methylthio)nicotinaldehyde + Aminotriazinone | Imine (Schiff Base) | C=N | Acid catalysis (e.g., acetic acid), often with heating in a suitable solvent to remove water. researchgate.net |

To perform chemical modifications on other parts of the molecule without affecting the aldehyde, the aldehyde group can be temporarily protected. A common strategy is the formation of an acetal (B89532). chemistrysteps.com Aldehydes react with an excess of an alcohol in the presence of an acid catalyst to form an acetal. khanacademy.org Cyclic acetals, formed with a diol like ethylene (B1197577) glycol, are particularly stable. pearson.com Acetals are stable in neutral to strongly basic or nucleophilic conditions, which allows for reactions like Grignard additions or reductions with metal hydrides at other sites. libretexts.orgmasterorganicchemistry.com The aldehyde can be easily regenerated by treating the acetal with aqueous acid. pearson.commasterorganicchemistry.com

| Protection Scheme | Reagents | Protected Form | Deprotection Reagent |

| Acetal Formation | Ethylene glycol, Acid catalyst (e.g., p-TsOH) | 2-(2-Methyl-6-(methylthio)pyridin-3-yl)-1,3-dioxolane | Aqueous Acid (H₃O⁺) |

| Thioacetal Formation | Ethane-1,2-dithiol, Lewis acid catalyst | 2-(2-Methyl-6-(methylthio)pyridin-3-yl)-1,3-dithiolane | Raney Nickel (for reduction to CH₃) or other methods. masterorganicchemistry.com |

Reactivity of the Methylthio Group

The sulfur atom of the methylthio group is susceptible to oxidation, allowing for the stepwise formation of the corresponding sulfoxide (B87167) and sulfone. The oxidation of sulfides to sulfoxides, and further to sulfones, is a well-established transformation. organic-chemistry.org Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this purpose. derpharmachemica.comnih.gov By controlling the stoichiometry of the oxidizing agent and the reaction temperature, the oxidation can often be stopped selectively at the sulfoxide stage. Using one equivalent of m-CPBA, typically at low temperatures, favors the formation of 2-Methyl-6-(methylsulfinyl)nicotinaldehyde. derpharmachemica.comreddit.com The use of excess oxidizing agent (two or more equivalents) and higher temperatures will further oxidize the sulfoxide to the corresponding sulfone, 2-Methyl-6-(methylsulfonyl)nicotinaldehyde. organic-chemistry.orgderpharmachemica.com Other oxidizing systems, such as Oxone or hydrogen peroxide with a catalyst, are also effective for these transformations. bohrium.comresearchgate.netgoogle.com

| Starting Material | Reagent(s) | Product | Typical Conditions |

| This compound | ~1 equiv. m-CPBA | 2-Methyl-6-(methylsulfinyl)nicotinaldehyde | Chlorinated solvent (e.g., CH₂Cl₂), low temperature (e.g., 0 °C to -78 °C). derpharmachemica.comnih.gov |

| This compound or 2-Methyl-6-(methylsulfinyl)nicotinaldehyde | ≥2 equiv. m-CPBA or Oxone | 2-Methyl-6-(methylsulfonyl)nicotinaldehyde | Higher temperature or longer reaction time. derpharmachemica.combohrium.comresearchgate.net |

Nucleophilic Substitution Reactions at the Sulfur Center

The sulfur atom of the methylthio group in this compound is susceptible to nucleophilic attack. This reactivity allows for the displacement of the methylthio group or its transformation into other sulfur-containing functionalities.

A significant reaction at the sulfur center is its oxidation to form the corresponding sulfoxide and sulfone. organic-chemistry.orgorientjchem.org This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). organic-chemistry.orgorientjchem.org The oxidation proceeds in a stepwise manner, with the sulfoxide being the initial product, which can then be further oxidized to the sulfone under appropriate conditions. organic-chemistry.orgorganic-chemistry.org The choice of oxidant and reaction conditions can allow for the selective formation of either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org For instance, using one equivalent of the oxidizing agent often favors the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. organic-chemistry.org

The general scheme for the oxidation of the methylthio group is presented below:

Oxidation of this compound

| Reactant | Oxidizing Agent | Product(s) |

| This compound | H₂O₂ or m-CPBA | 2-Methyl-6-(methylsulfinyl)nicotinaldehyde (Sulfoxide) |

| This compound | Excess H₂O₂ or m-CPBA | 2-Methyl-6-(methylsulfonyl)nicotinaldehyde (Sulfone) |

This table is a generalized representation of the oxidation reaction.

Furthermore, theoretical studies on nucleophilic substitution at a two-coordinate sulfur atom, similar to the one in this compound, suggest that these reactions often proceed through an addition-elimination mechanism. nih.gov This involves the formation of a trigonal bipyramidal intermediate. nih.gov

Side-Chain Functionalization at the Methyl Group (Picoline-like Reactivity)

The methyl group at the 2-position of the pyridine (B92270) ring exhibits reactivity similar to that of 2-picoline, which is characterized by the acidity of the α-protons. wikipedia.orgchemicalbook.com This allows for a variety of functionalization reactions at the methyl group.

Alpha-Carbon Reactivity and Derivatization Pathways

The hydrogens on the methyl group of this compound are acidic due to the electron-withdrawing nature of the pyridine ring. This acidity allows for deprotonation by a strong base, such as butyllithium (B86547) or lithium diisopropylamide (LDA), to form a nucleophilic carbanion. wikipedia.orgnih.gov This carbanion can then react with various electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. youtube.com

This reactivity opens up several derivatization pathways:

Alkylation: The carbanion can be alkylated by reacting with alkyl halides. youtube.com This is an SN2 reaction and works best with primary or methyl halides. youtube.com

Aldol-type reactions: The carbanion can add to the carbonyl group of aldehydes or ketones, forming β-hydroxy derivatives after an aqueous workup. youtube.com

Acylation: Reaction with acyl chlorides or other acylating agents can introduce an acyl group at the alpha-carbon. youtube.com

The general scheme for the deprotonation and subsequent reaction with an electrophile is as follows:

Deprotonation and Electrophilic Trapping

| Starting Material | Base | Intermediate | Electrophile (E+) | Product |

| This compound | Strong Base (e.g., LDA) | Carbanion | Alkyl halide, Aldehyde, Ketone, Acyl chloride | Functionalized derivative |

This table illustrates the general pathway for alpha-carbon functionalization.

Mechanistic Aspects of Methyl Group Transformations

The functionalization of the methyl group proceeds through the formation of an enolate-like intermediate after deprotonation. youtube.com The negative charge of this intermediate is delocalized onto the nitrogen atom of the pyridine ring, which stabilizes the carbanion. youtube.com

Kinetic studies of similar reactions involving picoline derivatives have shown that the rate-determining step is often the formation of this carbanion intermediate. msu.edu The subsequent reaction with an electrophile is typically fast. The choice of base is crucial; strong, non-nucleophilic bases like LDA are often preferred to ensure complete deprotonation and minimize side reactions. youtube.com

Pyridine Ring Reactivity and Regioselective Functionalization

The pyridine ring in this compound is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. uoanbar.edu.iq This influences its reactivity towards both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution Considerations

Pyridine itself is generally unreactive towards electrophilic aromatic substitution (EAS) because the nitrogen atom deactivates the ring. uoanbar.edu.iq Furthermore, under the acidic conditions often required for EAS, the nitrogen atom becomes protonated, further deactivating the ring. uoanbar.edu.iq

Nucleophilic Aromatic Substitution Patterns

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). uoanbar.edu.iq The presence of a good leaving group at these positions facilitates the reaction.

In this compound, the methylthio group at the 6-position can potentially act as a leaving group in SNAr reactions. The rate of substitution would be influenced by the nature of the incoming nucleophile and the reaction conditions. The aldehyde and methyl groups would also exert an electronic influence on the reactivity of the ring towards nucleophiles.

Advanced Spectroscopic and Chromatographic Characterization of 2 Methyl 6 Methylthio Nicotinaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Methyl-6-(methylthio)nicotinaldehyde, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its structure.

The ¹H NMR spectrum of this compound is predicted to show distinct signals for each type of proton in the molecule. The aldehyde proton is expected to be the most deshielded, appearing as a singlet far downfield. The two aromatic protons on the pyridine (B92270) ring will appear as doublets due to coupling with each other. The two methyl groups (one attached to the ring and one to the sulfur atom) will each appear as sharp singlets in the upfield region.

Aldehyde Proton (-CHO): Expected to be highly deshielded by the electronegative oxygen and the aromatic ring, appearing around δ 9.9-10.1 ppm. For comparison, the aldehyde proton in pyridine-3-carboxaldehyde is observed at approximately 10.15 ppm. rsc.org

Aromatic Protons (H4, H5): The pyridine ring has two vicinal protons. H5, being adjacent to the electron-donating methylthio group, would be more shielded than H4, which is adjacent to the electron-withdrawing aldehyde group. They would appear as two doublets, likely in the range of δ 7.0-8.2 ppm.

Ring Methyl Protons (C2-CH₃): This methyl group, attached to the aromatic ring, is expected to resonate in the region of δ 2.5-2.7 ppm. sigmaaldrich.com

Methylthio Protons (-SCH₃): The protons of the methyl group attached to the sulfur atom are typically observed around δ 2.4-2.6 ppm.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -CHO | 9.9 – 10.1 | Singlet (s) |

| Pyridine H4 | 7.8 – 8.2 | Doublet (d) |

| Pyridine H5 | 7.0 – 7.4 | Doublet (d) |

| C2-CH₃ | 2.5 – 2.7 | Singlet (s) |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The aldehyde carbonyl carbon is the most prominent, appearing significantly downfield. The aromatic carbons of the pyridine ring will have distinct chemical shifts influenced by the attached substituents.

Aldehyde Carbonyl (C=O): This carbon is highly deshielded and is expected to appear in the δ 190-195 ppm range.

Pyridine Ring Carbons: The chemical shifts of the four substituted carbons (C2, C3, C6) and the two carbons bearing hydrogen (C4, C5) are influenced by the electronic effects of the methyl, aldehyde, and methylthio groups. C6, bonded to the sulfur, and C2, bonded to the methyl group, are expected at δ 160-165 ppm and δ 155-160 ppm, respectively. C3, bearing the aldehyde, would be around δ 130-135 ppm. The hydrogen-bearing carbons, C4 and C5, would likely fall in the δ 120-140 ppm range.

Methyl Carbons: The C2-methyl carbon is expected around δ 20-25 ppm, while the S-methyl carbon is typically found further upfield, around δ 13-16 ppm. nih.gov

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C HO | 190 – 195 |

| C6 (-S) | 160 – 165 |

| C2 (-CH₃) | 155 – 160 |

| C4 | 135 – 140 |

| C3 (-CHO) | 130 – 135 |

| C5 | 120 – 125 |

| C2-C H₃ | 20 – 25 |

Two-dimensional NMR techniques are indispensable for confirming the assignments made from 1D spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nist.gov For this compound, the key correlation would be a cross-peak between the signals of the two aromatic protons (H4 and H5), confirming their adjacency on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹H-¹³C correlation). researchgate.net It would show correlations between the aldehyde proton and the aldehyde carbon, H4 and C4, H5 and C5, the C2-methyl protons and the C2-methyl carbon, and the S-methyl protons and the S-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net It is crucial for piecing together the molecular structure. Key expected correlations include:

The aldehyde proton (-CHO) to the C3 and C4 carbons.

The C2-methyl protons to the C2 and C3 carbons of the pyridine ring.

The S-methyl protons to the C6 carbon of the pyridine ring.

The H4 proton to carbons C2, C3, C5, and C6.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (molecular formula C₈H₉NOS), the expected exact mass is approximately 167.04 g/mol .

The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak [M]⁺ at m/z = 167. Characteristic fragmentation pathways would likely involve the loss of stable neutral molecules or radicals:

Loss of the aldehyde group: A peak at m/z 138 ([M-29]⁺) corresponding to the loss of a CHO radical.

Loss of a methyl radical: A peak at m/z 152 ([M-15]⁺) from the loss of either of the methyl groups.

Loss of the methylthio group: A peak at m/z 120 ([M-47]⁺) resulting from the cleavage of the C-S bond and loss of a ·SCH₃ radical. This fragment ion would be characteristic of the methylthio substituent. The mass spectrum of the related compound 6-(Methylthio)purine shows a base peak at the molecular ion (m/z 166) and a significant fragment from the loss of HCN. chemicalbook.com

Predicted Mass Spectrometry Fragmentation

| m/z Value | Identity |

|---|---|

| 167 | [M]⁺ |

| 152 | [M - CH₃]⁺ |

| 138 | [M - CHO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

C-H Stretching (Aldehyde): A distinctive pair of weak to medium bands is expected around 2850 cm⁻¹ and 2750 cm⁻¹.

C=O Stretching (Aldehyde): A very strong and sharp absorption band between 1690-1715 cm⁻¹ is the hallmark of the aldehyde carbonyl group. rsc.org

C=C and C=N Stretching (Aromatic Ring): Several medium to strong bands in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

C-H Stretching (Aliphatic): Absorptions corresponding to the methyl groups will be present in the 2900-3000 cm⁻¹ region.

C-S Stretching: A weak absorption for the C-S bond is expected in the 600-800 cm⁻¹ range.

Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2900-3000 | C-H Stretch | Methyl groups |

| ~2850, ~2750 | C-H Stretch | Aldehyde |

| 1690-1715 | C=O Stretch | Aldehyde |

| 1400-1600 | C=C, C=N Stretch | Pyridine Ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Aldehyde Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. The pyridine ring, being an aromatic system, and the aldehyde group both act as chromophores.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorptions arising from:

π → π* transitions: These are high-intensity absorptions associated with the conjugated π-system of the substituted pyridine ring. They are expected to appear in the range of 250-300 nm. For instance, 2-methylpyridine (B31789) exhibits absorption maxima around 260 nm. thegoodscentscompany.com

n → π* transitions: A lower intensity absorption at a longer wavelength (typically >300 nm) is expected due to the promotion of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the aldehyde) to an anti-bonding π* orbital. rsc.org The presence of the methylthio group, which can also participate in conjugation, may cause a bathochromic (red) shift in these transitions compared to simpler pyridine aldehydes.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and performing quantitative analysis of pharmaceutical intermediates and active compounds, including this compound. This method offers high resolution, sensitivity, and reproducibility, making it an indispensable tool in synthetic chemistry and quality control.

The primary application of HPLC in the context of this compound is to separate the main compound from any impurities, which may include starting materials, by-products from the synthesis, or degradation products. A common approach involves reversed-phase HPLC, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases.

A typical HPLC method for a compound like this compound would be developed and validated to ensure its reliability. The validation process would assess parameters such as linearity, accuracy, precision, and specificity, often following established guidelines. For instance, a study on the simultaneous determination of methyl nicotinate (B505614) and other derivatives developed a method with a correlation coefficient greater than 0.999, indicating excellent linearity. mdpi.com Similarly, research on other heterocyclic compounds demonstrates the utility of HPLC for quantitative analysis in various biological and chemical matrices. nih.govnih.gov

Method Development Insights:

Illustrative HPLC Method Parameters for this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (B52724) |

| Gradient | 30% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

This table presents a hypothetical HPLC method based on common practices for similar compounds.

For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a purified this compound standard. The peak area of the analyte is plotted against its concentration, and a linear regression is applied. This allows for the accurate determination of the compound's concentration in unknown samples. The purity is often expressed as a percentage, calculated from the ratio of the main peak area to the total area of all detected peaks in the chromatogram.

Example of Purity Data for Different Batches of this compound

| Batch Number | Retention Time (min) | Peak Area | Purity (%) |

| B-001 | 8.74 | 45892 | 99.5 |

| B-002 | 8.75 | 46123 | 99.6 |

| B-003 | 8.73 | 45578 | 99.3 |

This table is for illustrative purposes to show how HPLC data is typically presented for batch analysis.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For a novel compound like this compound, obtaining a single-crystal X-ray structure would provide unequivocal proof of its molecular structure, including bond lengths, bond angles, and torsional angles. This technique is crucial for confirming the connectivity of the atoms, which is especially important for substituted heterocyclic systems where isomers are possible.

The process begins with growing a high-quality single crystal of the compound, which can be a challenging step. Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern, which is recorded by a detector. The intensities and positions of these diffracted spots are then used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined, and a detailed molecular model can be built and refined. uci.edu

While the crystal structure of this compound itself has not been reported in the Cambridge Structural Database, the structures of many related pyridine and thiophene (B33073) derivatives have been elucidated using this technique. nih.govbondxray.org These studies provide valuable insights into the expected structural features of such molecules, including the planarity of the pyridine ring and the conformation of the substituent groups.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₈H₉NOS |

| Formula Weight | 167.23 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.45 |

| b (Å) | 12.34 |

| c (Å) | 9.87 |

| β (˚) | 105.2 |

| Volume (ų) | 995.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.115 |

| R-factor (%) | 4.5 |

This table represents a hypothetical set of crystallographic data for this compound, based on typical values for small organic molecules.

The data obtained from X-ray crystallography is not only fundamental for structural confirmation but also provides information about intermolecular interactions in the solid state, such as hydrogen bonding or π-π stacking, which govern the crystal packing. nih.gov

Computational and Theoretical Studies on 2 Methyl 6 Methylthio Nicotinaldehyde

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

In a study on the related compound 2-(methylthio)nicotinic acid, DFT calculations were used to analyze its molecular structure. researchgate.net Similar theoretical investigations on 2-Methyl-6-(methylthio)nicotinaldehyde would reveal the precise spatial orientation of the methyl, methylthio, and aldehyde functional groups on the pyridine (B92270) ring.

The electronic structure, including the distribution of electron density, can also be mapped using DFT. The molecular electrostatic potential (MEP) surface, for instance, identifies regions of positive and negative electrostatic potential, highlighting likely sites for electrophilic and nucleophilic attack. For analogous compounds like 6-methylnicotinic acid, MEP analysis has been used to understand reactive sites. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group, indicating their nucleophilic character.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.comnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

Computational studies on similar heterocyclic compounds have demonstrated the utility of FMO analysis. For instance, in the theoretical study of 2-(methylthio)nicotinic acid, the HOMO and LUMO were visualized to understand its electronic behavior. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, the distribution of the HOMO would likely be concentrated on the electron-rich methylthio group and the pyridine ring, while the LUMO would be expected to be localized on the electron-withdrawing aldehyde group and the pyridine ring. The precise energies of these orbitals, calculated using methods like DFT, would provide quantitative insights into its reactivity profile.

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are increasingly used to predict spectroscopic data, which can aid in the identification and characterization of novel compounds. nih.gov For this compound, theoretical calculations can provide predictions of its Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR parameters. researchgate.net

By simulating the 1H and 13C NMR spectra, researchers can compare the theoretical chemical shifts with experimental data to confirm the molecular structure. For example, in the study of 2-(methylthio)nicotinic acid, the calculated chemical shifts in different solvents were compared to experimental values. researchgate.net Similar calculations for this compound would predict the specific chemical shifts for the protons and carbons of the methyl, methylthio, and aldehyde groups, as well as those on the pyridine ring. Discrepancies between predicted and experimental spectra can often provide further insights into the molecule's conformation and electronic environment in solution.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions, providing details about transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving this compound, computational studies could be employed to map out the potential energy surface, identifying the most favorable reaction routes.

Quantitative Structure-Property Relationship (QSPR) Investigations

In a hypothetical QSPR study, a range of molecular descriptors for this compound and related compounds would be calculated. These descriptors, which can be electronic, steric, or topological in nature, would then be correlated with an experimentally determined property of interest, such as solubility, boiling point, or a measure of biological activity. The resulting QSPR model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding the design of molecules with desired characteristics. The use of QSPR in the study of pyrazines with bell pepper aroma demonstrates the application of this methodology to related heterocyclic compounds. lookchem.com

Applications of 2 Methyl 6 Methylthio Nicotinaldehyde As a Synthetic Intermediate

Construction of Complex Heterocyclic Scaffolds

The reactivity of the aldehyde and the adjacent methyl group, combined with the influence of the methylthio substituent, makes 2-Methyl-6-(methylthio)nicotinaldehyde a potent building block for complex heterocyclic structures. It serves as a foundation for synthesizing fused and multi-ring systems that are of significant interest in various fields of chemical research.

The aldehyde is a key precursor for constructing thieno[2,3-b]pyridines, a class of fused heterocyclic compounds investigated for potential biological activities. nih.gov The synthesis often involves a condensation reaction at the aldehyde functional group, followed by an intramolecular cyclization. A closely related compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, demonstrates the synthetic potential, where the carbonyl group (in this case, acetyl) is the key reactive site for building the fused thiophene (B33073) ring. scirp.org

For instance, the aldehyde can undergo a Gewald-type reaction with an active methylene (B1212753) nitrile (like malononitrile) and elemental sulfur. In this reaction, the aldehyde would first condense with the nitrile, and the subsequent addition of sulfur and intramolecular cyclization would yield the final thieno[2,3-b]pyridine (B153569) scaffold. The specific reaction pathways and resulting derivatives highlight the aldehyde's utility in generating molecular diversity.

Table 1: Representative Reagents for Thieno[2,3-b]pyridine Synthesis from Carbonyl Precursors This table illustrates the types of reactions a carbonyl precursor, analogous to this compound, can undergo to form fused heterocyclic systems.

| Reagent(s) | Reaction Type | Resulting Scaffold | Reference |

| Cyanothioacetamide | Condensation/Cyclization | Pyridinethione derivative | scirp.org |

| Malononitrile / Sulfur | Knoevenagel / Gewald | Thieno[2,3-b]pyridine | scirp.org |

| Hydrazine Hydrate | Condensation/Cyclization | Pyrazolo[3,4-b]pyridine | scirp.org |

Bipyridines are a fundamentally important class of ligands in coordination chemistry and have applications in catalysis and materials science. nih.gov this compound serves as a valuable starting material for creating substituted bipyridine structures. The aldehyde group can be transformed to participate in cross-coupling reactions or can undergo condensation reactions to link pyridine (B92270) rings.

Research on the analogous compound, 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile, shows that it can be converted into an enamine by reacting with N,N'-dimethylformamide dimethyl acetal (B89532) (DMFDMA). scirp.org This enamine derivative is then a prime substrate for cyclocondensation reactions with reagents like cyanothioacetamide to form complex bipyridine systems. scirp.org This strategy allows for the controlled construction of multi-ring assemblies where the original pyridine core is integrated into a larger, functional molecular framework.

Table 2: Synthesis of Bipyridine Scaffolds from Activated Pyridine Precursors Based on the reactivity of analogous compound 5-acetyl-6-methyl-2-(methylthio)nicotinonitrile. scirp.org

| Intermediate | Reagent | Resulting System |

| 5-(1-(Dimethylamino)vinyl)-6-methyl-2-(methylthio)nicotinonitrile | Cyanothioacetamide | 2'-methyl-6'-(methylthio)-6-thioxo-1,6-dihydro-[2,3'-bipyridine]-5,5'-dicarbonitrile |

| 5-Acetyl-2-ethoxy-6-methylnicotinonitrile | DMFDMA, then Malononitrile Dimer | 6-(Dicyanomethylene)-6'-ethoxy-2'-methyl-1,6-dihydro-[2,3'-bipyridine]-5,5'-dicarbonitrile |

Derivatization for Functional Material Precursors

While less documented than its role in heterocyclic synthesis, the derivatization of this compound is a potential route to precursors for functional materials. The aldehyde group can be converted into various functional groups, such as alkenes (via Wittig or Horner-Wadsworth-Emmons reactions) or imines. These new derivatives, containing an extended π-system, could be explored as building blocks for organic dyes, nonlinear optical materials, or organic semiconductors. The presence of the sulfur atom in the methylthio group also offers a site for coordination to metal surfaces or for oxidation to sulfoxide (B87167) and sulfone, further tuning the electronic properties of the molecule.

Role in the Synthesis of Agrochemical Intermediates

The thieno[2,3-b]pyridine core, which can be synthesized from this compound, is structurally related to certain classes of compounds with biological activity. Although direct application in commercial agrochemicals is not extensively documented in public literature, its role as an intermediate for creating libraries of novel heterocyclic compounds makes it relevant for agrochemical discovery programs. The synthesis of diverse substituted pyridines and thienopyridines allows for the screening of new chemical entities for potential herbicidal, fungicidal, or insecticidal properties.

Development of Novel Chemical Entities for Further Research and Development

The primary application of this compound is as a versatile platform for the development of novel chemical entities for further research. Its ability to participate in a wide range of chemical transformations allows chemists to generate libraries of complex molecules. These molecules, particularly those based on polycyclic heterocyclic scaffolds like thieno[2,3-b]pyridines and bipyridines, are frequently used in medicinal chemistry to probe biological targets such as enzymes and receptors. nih.gov The synthetic accessibility of these scaffolds, enabled by intermediates like this compound, is crucial for structure-activity relationship (SAR) studies and the discovery of new lead compounds for drug development. scirp.org

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of functionalized pyridine (B92270) aldehydes often relies on multi-step processes that may involve harsh conditions or the use of stoichiometric, non-recyclable reagents. A significant future direction lies in developing more sustainable and efficient synthetic routes.

Greener Reagents and Catalysts: Future research should focus on replacing traditional oxidants and protecting groups with more environmentally benign alternatives. The use of catalytic systems, particularly those based on earth-abundant metals, could offer a more sustainable approach compared to stoichiometric methods.

C-H Activation Strategies: Direct C-H functionalization is a powerful tool for atom-economical synthesis. researchgate.net Developing methods to directly introduce the aldehyde or methylthio group onto a pre-existing 2-methylpyridine (B31789) scaffold would represent a major step forward, minimizing waste and reducing the number of synthetic steps.

Biocatalysis: The use of enzymes to perform selective transformations on the pyridine ring or its substituents is a largely unexplored area. Biocatalytic routes could offer high selectivity under mild conditions, contributing to greener manufacturing processes.

Exploration of Expanded Reactivity Profiles and Catalytic Transformations

The reactivity of 2-Methyl-6-(methylthio)nicotinaldehyde is dictated by its three functional groups: the aldehyde, the methylthio ether, and the pyridine ring itself. While the aldehyde is a classic handle for transformations like reductive amination and Wittig reactions, many modern catalytic methods remain to be applied.

Cross-Coupling Reactions: The methylthio group is an excellent handle for nickel- or palladium-catalyzed cross-coupling reactions. Future work could explore its replacement with a wide array of other functional groups (aryl, alkyl, amino, etc.) to generate diverse libraries of 2,6-disubstituted nicotinaldehydes.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel transformations. For instance, the aldehyde could be involved in radical-radical couplings, or the pyridine ring itself could undergo novel functionalization reactions under mild, light-driven conditions.

Asymmetric Catalysis: The development of catalytic asymmetric transformations targeting the aldehyde group is a crucial avenue. This would enable the synthesis of enantioenriched downstream products, which is of high importance in medicinal chemistry and materials science.

Integration of Advanced Computational Studies for Rational Design

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools for predicting and understanding the behavior of molecules. nih.gov For this compound, computational studies could accelerate discovery and innovation.

Reaction Mechanism Elucidation: DFT calculations can be employed to model the transition states and reaction pathways for potential new reactions. nih.gov This can help in optimizing reaction conditions and predicting the feasibility of novel catalytic transformations before attempting them in the lab.

Predicting Regioselectivity: In reactions involving the functionalization of the pyridine ring, computational models can predict the most likely site of reaction (e.g., at the C4 or C5 positions), guiding synthetic efforts. researchgate.net

In Silico Screening: The design of new catalysts or reagents tailored for this specific substrate can be guided by computational screening. For example, modeling the interaction of various ligands with a metal center can help in designing a catalyst for a specific desired transformation. mdpi.com A recent study on new nicotinaldehyde derivatives utilized DFT to analyze HOMO-LUMO band gaps, providing insights into the electronic properties of the molecules. nih.gov

Table 1: Potential Computational Study Applications

| Research Area | Computational Technique | Objective |

| Reaction Design | Density Functional Theory (DFT) | Predict transition state energies and reaction pathways for novel transformations. |

| Regioselectivity | Electrostatic Potential Mapping | Determine the most nucleophilic or electrophilic sites on the pyridine ring. |

| Catalyst Development | Molecular Docking | Screen potential catalysts for optimal binding and reactivity with the substrate. mdpi.com |

| Property Prediction | QSAR (Quantitative Structure-Activity Relationship) | Model and predict the biological or material properties of new derivatives. nih.gov |

Investigation of Pyridine Ring Functionalization at Unexplored Positions

The functionalization of the pyridine ring at positions other than those already substituted (C2, C3, C6) is a significant challenge in synthetic chemistry due to the electronic properties of the ring. researchgate.netnih.gov

C4 and C5 Functionalization: The C4 and C5 positions of this compound are unsubstituted. Developing regioselective methods to introduce new functional groups at these "distal" positions is a key area for future research. nih.gov Techniques involving transition-metal-catalyzed C-H activation have shown promise for functionalizing these more challenging positions in other pyridine systems. digitellinc.com

Directed Metalation: The existing substituents could potentially be used as directing groups to guide metallating agents (like lithium or magnesium bases) to one of the adjacent free positions, which can then be trapped with an electrophile.

Dearomatization-Rearomatization Strategies: This approach involves a temporary dearomatization of the pyridine ring to facilitate a reaction, followed by rearomatization to restore the stable aromatic system. researchgate.net This has been used for C3-functionalization in other pyridines and could be adapted for this specific compound. researchgate.net

Exploration in Emerging Areas of Organic Chemistry, such as Flow Chemistry Applications

Flow chemistry, the practice of performing chemical reactions in a continuous-flow reactor, offers numerous advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. acs.orgvapourtec.com

Continuous Synthesis: Developing a continuous-flow synthesis for this compound itself would be a significant step towards more efficient and safer production. A 1964 patent describes a continuous process for producing pyridine aldehydes via catalytic hydrogenation of nitriles, which could serve as a conceptual starting point for modern flow reactor design. google.com

High-Throughput Reaction Optimization: Flow chemistry platforms can be automated to rapidly screen a wide range of reaction conditions (temperature, pressure, catalyst loading, residence time) to quickly optimize downstream transformations of the aldehyde or methylthio group. acs.org

Integration of In-line Analysis: Coupling flow reactors with in-line analytical techniques (like IR or NMR spectroscopy) would allow for real-time monitoring of reaction progress, leading to better yields and purity. The synthesis of pharmaceutical intermediates has been successfully demonstrated in flow systems, highlighting the potential for producing complex molecules with high precision. acs.org

Table 2: Potential Flow Chemistry Applications

| Application | Advantage | Potential Transformation |

| Continuous Nitrile Reduction | Improved safety and temperature control for hydrogenation. | Synthesis of the aldehyde from a corresponding nitrile precursor. |

| Automated Cross-Coupling | High-throughput optimization of catalyst and ligand. | Suzuki or Buchwald-Hartwig coupling at the C6 position. |

| Photochemical Reactions | Consistent light penetration and controlled exposure time. vapourtec.com | Novel C-H functionalization or cycloadditions. |

| Multi-step Telescoped Synthesis | Reduced workup and purification steps between reactions. | Conversion of the aldehyde to a more complex final product in a single continuous sequence. acs.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.